(2Z)-2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-[5-(4,5-dimethyl-2-nitrophenyl)furan-2-yl]prop-2-enenitrile
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Overview
Description
(2Z)-2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-[5-(4,5-dimethyl-2-nitrophenyl)furan-2-yl]prop-2-enenitrile is a complex organic compound characterized by its unique structure, which includes a benzimidazole ring, a furan ring, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-[5-(4,5-dimethyl-2-nitrophenyl)furan-2-yl]prop-2-enenitrile typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole and furan intermediates, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include strong bases, solvents like dimethylformamide (DMF), and catalysts such as palladium on carbon (Pd/C).
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-[5-(4,5-dimethyl-2-nitrophenyl)furan-2-yl]prop-2-enenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole or furan rings, facilitated by reagents such as sodium hydride (NaH) or lithium diisopropylamide (LDA).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: H2 gas with Pd/C catalyst.
Substitution: NaH or LDA in aprotic solvents like tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, (2Z)-2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-[5-(4,5-dimethyl-2-nitrophenyl)furan-2-yl]prop-2-enenitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and binding affinities. Its structural features make it suitable for investigating the activity of various biological targets.
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of (2Z)-2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-[5-(4,5-dimethyl-2-nitrophenyl)furan-2-yl]prop-2-enenitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction, or modulation of gene expression.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
Bromomethyl methyl ether: A compound used in organic synthesis with a bromomethyl group.
Uniqueness
(2Z)-2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-[5-(4,5-dimethyl-2-nitrophenyl)furan-2-yl]prop-2-enenitrile stands out due to its combination of a benzimidazole ring, a furan ring, and a nitrile group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
(Z)-2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-[5-(4,5-dimethyl-2-nitrophenyl)furan-2-yl]prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O3/c1-13-7-19(22(28(29)30)10-16(13)4)23-6-5-18(31-23)11-17(12-25)24-26-20-8-14(2)15(3)9-21(20)27-24/h5-11H,1-4H3,(H,26,27)/b17-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVZBPWDMNLAERB-BOPFTXTBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)[N+](=O)[O-])C2=CC=C(O2)C=C(C#N)C3=NC4=C(N3)C=C(C(=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1C)[N+](=O)[O-])C2=CC=C(O2)/C=C(/C#N)\C3=NC4=C(N3)C=C(C(=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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